4-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H13N7OS and its molecular weight is 315.36. The purity is usually 95%.
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Scientific Research Applications
Photosynthetic Electron Transport Inhibition
Research on pyrazole derivatives, including similar structures to the compound of interest, has identified their potential as inhibitors of photosynthetic electron transport. These inhibitors can interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, showcasing a mechanism through which these compounds can affect plant biology. This property is significant for developing new herbicides with specific action mechanisms (Vicentini et al., 2005).
Antimycobacterial Activity
Compounds within the pyrazine and thiadiazole families have been studied for their antimycobacterial activities. The structural features of these compounds have shown potential in fighting Mycobacterium tuberculosis, with activities significantly varying based on structural modifications. This research opens avenues for the development of new therapeutic agents against tuberculosis (Gezginci et al., 1998).
Heterocyclic Synthesis and Biological Activities
The synthesis and investigation of new hybrid molecules containing pyrazole and thiadiazole units have led to the discovery of compounds with antimicrobial, antilipase, and antiurease activities. These activities are crucial for the development of novel pharmaceuticals and agrochemicals, demonstrating the versatility of pyrazole and thiadiazole derivatives in producing bioactive molecules (Başoğlu et al., 2013).
Synthesis and Fungicidal Activity
Research into 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) has explored their potential as fungicides, especially against rice sheath blight, a major disease affecting rice in China. This highlights the agricultural applications of pyrazole and thiadiazole derivatives, where modifications to the chemical structure can lead to significant fungicidal properties (Chen et al., 2000).
Pyrazolopyrimidines as Anticancer Agents
Efforts to synthesize novel pyrazolopyrimidine derivatives have yielded compounds with significant anti-tumor activity. These findings indicate the potential of pyrazole and thiadiazole frameworks in developing new anticancer agents, showcasing the pharmaceutical relevance of such compounds (Nassar et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could potentially inhibit or enhance the activity of the target, depending on the specific biological context .
Biochemical Pathways
Based on the biological activities related to the pyrrolopyrazine scaffold, it can be inferred that the compound may affect various biochemical pathways, leading to downstream effects such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Given the wide range of biological activities related to the pyrrolopyrazine scaffold, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
4-methyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7OS/c1-9-12(22-19-17-9)13(21)16-5-7-20-6-2-10(18-20)11-8-14-3-4-15-11/h2-4,6,8H,5,7H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDSJJOXFUGZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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